molecular formula C29H29N3O B8592336 {1-Methoxy-6-[(triphenylmethyl)amino]hexylidene}propanedinitrile CAS No. 129357-73-9

{1-Methoxy-6-[(triphenylmethyl)amino]hexylidene}propanedinitrile

Cat. No.: B8592336
CAS No.: 129357-73-9
M. Wt: 435.6 g/mol
InChI Key: YXVQDQCNQROHKK-UHFFFAOYSA-N
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Description

{1-Methoxy-6-[(triphenylmethyl)amino]hexylidene}propanedinitrile is a useful research compound. Its molecular formula is C29H29N3O and its molecular weight is 435.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

129357-73-9

Molecular Formula

C29H29N3O

Molecular Weight

435.6 g/mol

IUPAC Name

2-[1-methoxy-6-(tritylamino)hexylidene]propanedinitrile

InChI

InChI=1S/C29H29N3O/c1-33-28(24(22-30)23-31)20-12-5-13-21-32-29(25-14-6-2-7-15-25,26-16-8-3-9-17-26)27-18-10-4-11-19-27/h2-4,6-11,14-19,32H,5,12-13,20-21H2,1H3

InChI Key

YXVQDQCNQROHKK-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C#N)C#N)CCCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the malononitrile of Example 2 (13 g, 31 mmole) in ether/dichloromethane (900 mL/100 mL), cooled in an ice bath, was treated with a freshly prepared ethereal solution of diazomethane (from 50 mmole of Diazald® (Aldrich Chemical Company)). The solution was stirred for 6 hr and then neutralized with acetic acid (10 mL). The solution was evaporated to dryness and the residue chromatographed on silica gel using dichloromethane/acetone (4/1) as the eluent. Fractions containing product were pooled and evaporated to a syrup. The syrup was triturated with dichloromethane to induce crystallization. The crystals were filtered and dried to give 8.3 g (61%) of chromatographically pure product, useful as an intermediate compound.
Name
malononitrile
Quantity
13 g
Type
reactant
Reaction Step One
Name
ether dichloromethane
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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